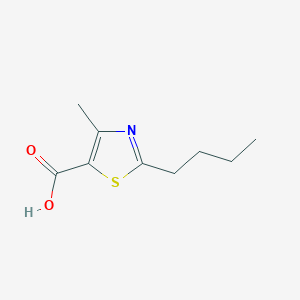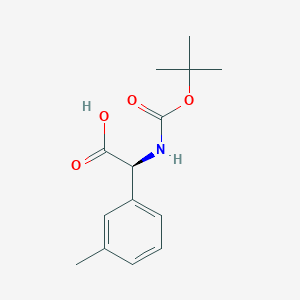
2-丁基-4-甲基-1,3-噻唑-5-羧酸
描述
2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid typically begins with readily available starting materials such as butylamine, acetic acid, and thiosemicarbazide.
Reaction Steps: The process involves the formation of a thiazole ring through cyclization reactions. The reaction conditions usually require heating and the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Synthesis: Some production methods may employ continuous flow synthesis to increase efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the thiazole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, and aldehydes.
Reduction Products: Reduction typically results in the formation of amines and alcohols.
Substitution Products: Substitution reactions can yield a wide range of derivatives depending on the substituents used.
科学研究应用
Chemistry: 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid is used as a building block in the synthesis of more complex molecules. Its thiazole ring is a key structural component in many pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It may also serve as a lead compound for the development of new drugs.
Medicine: In medicinal chemistry, the compound is explored for its therapeutic potential. It may be used in the design of drugs targeting various diseases, such as infections and cancer.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it valuable in material science and polymer chemistry.
作用机制
Target of Action
Thiazole derivatives have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that thiazole derivatives can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that 2-butyl-4-methyl-1,3-thiazole-5-carboxylic acid is stable under normal temperatures but decomposes under high temperatures and acidic conditions .
生化分析
Biochemical Properties
2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring structure allows it to engage in electrophilic and nucleophilic substitutions, making it reactive in biological systems . It has been observed to interact with enzymes such as xanthine oxidase, where it acts as an inhibitor, thereby affecting the enzyme’s activity . Additionally, 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid can bind to proteins and alter their conformation, influencing their function and stability.
Cellular Effects
The effects of 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules, leading to changes in cellular responses . In cancer cells, 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid has demonstrated cytotoxic effects, potentially through the induction of apoptosis and inhibition of cell proliferation . These effects highlight the compound’s potential as a therapeutic agent in oncology.
Molecular Mechanism
At the molecular level, 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with xanthine oxidase involves binding to the enzyme’s active site, leading to inhibition of its catalytic function . This inhibition can result in decreased production of reactive oxygen species, which are implicated in oxidative stress and inflammation. Additionally, 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure may lead to immediate changes in cell signaling and metabolism, while long-term exposure could result in more profound alterations, such as changes in gene expression and cellular adaptation.
Dosage Effects in Animal Models
The effects of 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid in animal models vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
The transport and distribution of 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via active transport mechanisms and subsequently distributed to various organelles, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid can provide insights into its mechanism of action and potential therapeutic applications.
相似化合物的比较
2-Methyl-1,3-thiazole-5-carboxylic acid: This compound is structurally similar but lacks the butyl group.
4-Methyl-1,3-thiazole-5-carboxylic acid: This compound has a different position of the methyl group on the thiazole ring.
2-Butyl-1,3-thiazole-5-carboxylic acid: This compound has a different position of the butyl group on the thiazole ring.
Uniqueness: 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of both a butyl and a methyl group on the thiazole ring, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
2-butyl-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-4-5-7-10-6(2)8(13-7)9(11)12/h3-5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKKXYIDMGLOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(S1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1518811.png)








![2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1518824.png)
![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)

![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)

